2,2'-Dichlorobenzilic acid

Overview

Description

2,2'-Dichlorobenzilic acid is not directly discussed in the provided papers. However, the papers do provide insights into various dichlorobenzene derivatives, which can be used to infer some general characteristics that might be applicable to 2,2'-Dichlorobenzilic acid. For instance, dichlorobenzene derivatives are often used as intermediates in the synthesis of various pharmaceuticals and may exhibit interesting supramolecular chemistry due to the presence of halogen atoms that can participate in halogen bonding .

Synthesis Analysis

The synthesis of dichlorobenzene derivatives typically involves reactions such as diazotization, Meerwein reactions, and oxidation processes. For example, 2,3-Dichlorobenzoic acid, a related compound, is synthesized from 2,3-dichloroaniline through diazotization followed by oxidation with potassium permanganate . Similarly, di-2,4-dichlorobenzyltin dichloride is synthesized from tin powder and di-2,4-dichlorobenzyl chloride in hydrous toluene . These methods suggest that the synthesis of 2,2'-Dichlorobenzilic acid might also involve halogenation and functional group transformations.

Molecular Structure Analysis

The molecular structure of dichlorobenzene derivatives is often characterized by X-ray diffraction techniques. For instance, the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid was determined to be triclinic with specific unit cell parameters . Similarly, the structure of 2,6-dichloro-4'-N,N-diethylaminoazobenzene was found to be non-planar with a significant dihedral angle between the phenyl rings . These findings suggest that 2,2'-Dichlorobenzilic acid may also exhibit a complex molecular geometry that could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of dichlorobenzene derivatives includes their ability to form molecular salts and cocrystals, as well as their interactions with other molecules such as DNA. For example, molecular salts of 2-Chloro-4-nitrobenzoic acid exhibit charge-assisted acid·pyridine/amine heterosynthon as the primary supramolecular synthon, and halogen bonds play a vital role in the crystal stabilization of these molecular adducts . Additionally, the interaction of di-2,4-dichlorobenzyltin complexes with DNA suggests that 2,2'-Dichlorobenzilic acid could also interact with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorobenzene derivatives can vary widely. For example, 1,2-dichlorobenzene is described as a colorless, highly fluid, and non-flammable liquid with an unpleasant odor, insoluble in water but miscible with most organic solvents . The thermal stability of these compounds is also of interest, as seen in the thermal analysis of di-2,4-dichlorobenzyltin complexes, which can exist stably below certain temperatures . These properties are important for the practical application and handling of 2,2'-Dichlorobenzilic acid in various contexts.

Scientific Research Applications

Environmental Monitoring and Pesticide Analysis

- 2,2'-Dichlorobenzilic acid is studied in the context of environmental monitoring, particularly concerning pesticide application and its metabolites. In a study examining dicofol pesticide applicators, 2,2'-Dichlorobenzilic acid was identified as a urinary metabolite, indicating potential use in monitoring occupational exposure to pesticides (Nigg et al., 1991).

Chemical Properties and Interactions

- The chemical properties and interactions of 2,2'-Dichlorobenzilic acid have been explored, especially in the context of its triplets and hydrogen adduct radicals. Research on its photolysis provides insights into its chemical behavior and potential applications in various fields, including environmental science and organic chemistry (Mukherjee et al., 1992).

Water Treatment and Pollution Control

- The compound has been studied in the context of water pollution and treatment. For example, 2,2'-Dichlorobenzilic acid-related compounds like 1,2-dichlorobenzene have been analyzed for their adsorption properties using carbon nanotubes, which is crucial for developing effective water purification methods (Peng et al., 2003).

Phytoremediation Enhancement

- In the field of phytoremediation, studies have looked into enhancing the removal of herbicides like 2,4-dichlorophenoxyacetic acid from soil and groundwater using bacterial endophytes. This research indicates potential applications of 2,2'-Dichlorobenzilic acid in improving the efficiency of phytoremediation technologies (Germaine et al., 2006).

Analytical Chemistry Applications

- In analytical chemistry, dichlorobenzoquinone chloroimine, a compound related to 2,2'-Dichlorobenzilic acid, has been used as a color reagent for measuring uric acid in urine. This demonstrates the potential utility of 2,2'-Dichlorobenzilic acid and its derivatives in developing analytical methods (Miller & Oberholzer, 1990).

Safety And Hazards

properties

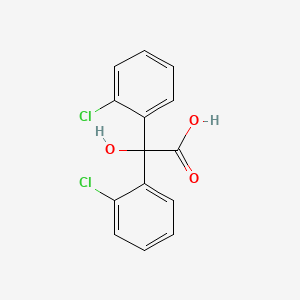

IUPAC Name |

2,2-bis(2-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-11-7-3-1-5-9(11)14(19,13(17)18)10-6-2-4-8-12(10)16/h1-8,19H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYHUFNZIWRMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80317027 | |

| Record name | 2,2'-Dichlorobenzilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Dichlorobenzilic acid | |

CAS RN |

3152-12-3 | |

| Record name | NSC310167 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dichlorobenzilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dichlorobenzilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

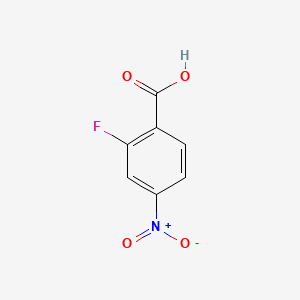

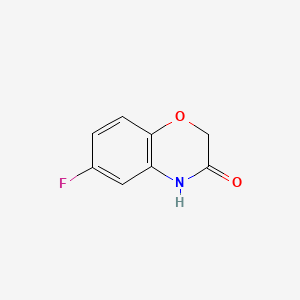

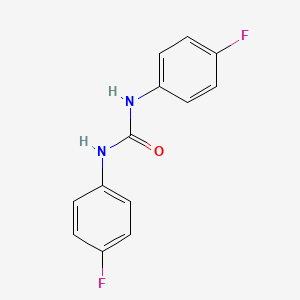

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

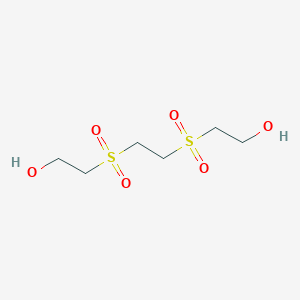

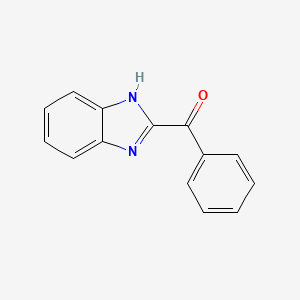

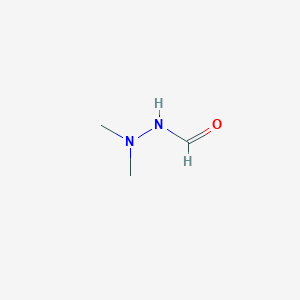

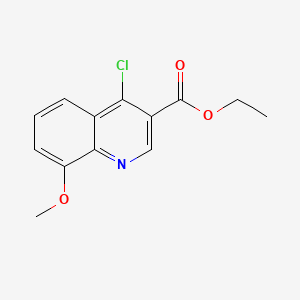

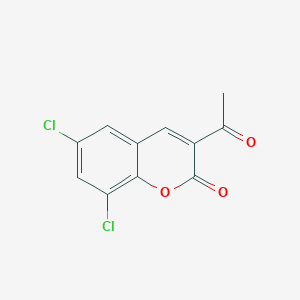

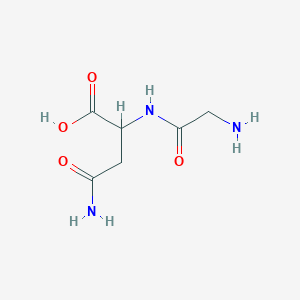

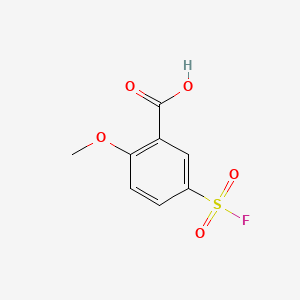

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)

![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)

![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)

![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)